molecular formula C21H30N2O4 B8080043 5-tert-Butyl 3a-ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate

5-tert-Butyl 3a-ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate

Cat. No.: B8080043
M. Wt: 374.5 g/mol
InChI Key: VKOMCLVWLXQZSP-UHFFFAOYSA-N
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Description

5-tert-Butyl 3a-ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrolo[3,4-b]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl 3a-ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[3,4-b]pyrrole core, followed by the introduction of the tert-butyl, ethyl, and benzyl groups through various substitution reactions. The reaction conditions often require the use of strong bases, protecting groups, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl 3a-ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 5-tert-Butyl 3a-ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. The compound’s ability to undergo various chemical modifications allows for the design of molecules with specific biological activities, such as enzyme inhibition or receptor binding.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its structural versatility makes it suitable for applications in polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which 5-tert-Butyl 3a-ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3a-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate
  • 5-BOC-1-benzyl-hexahydropyrrolo[3,4-b]pyrrole

Uniqueness

Compared to similar compounds, 5-tert-Butyl 3a-ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate stands out due to its specific substituents, which confer unique chemical and physical properties

Properties

IUPAC Name

5-O-tert-butyl 3a-O-ethyl 1-benzyl-3,4,6,6a-tetrahydro-2H-pyrrolo[2,3-c]pyrrole-3a,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4/c1-5-26-18(24)21-11-12-22(13-16-9-7-6-8-10-16)17(21)14-23(15-21)19(25)27-20(2,3)4/h6-10,17H,5,11-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOMCLVWLXQZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCN(C1CN(C2)C(=O)OC(C)(C)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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